molecular formula C26H23ClN2O6S2 B2363879 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 850926-78-2

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2363879
CAS RN: 850926-78-2
M. Wt: 559.05
InChI Key: JFUHFNVKASYJSH-UHFFFAOYSA-N
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Description

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O6S2 and its molecular weight is 559.05. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

A novel series of 4-arylsulfonyl-1,3-oxazoles, including a compound closely related to 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, demonstrated significant anticancer activities. These compounds were tested against 59 cancer cell lines, with one compound showing high activity against specific CNS cancer subpanels, such as Glioblastoma and Gliosarcoma, exerting a cytostatic effect (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Antioxidant Activity

Derivatives of amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles were prepared and tested for antioxidant activity. E-(2-(p-methylphenyl)lsulfonylethenesulfonyl)-N-(4-(p-methylphenyl)oxazol-2-yl)acetamide (5b), a compound related to the queried chemical, exhibited excellent antioxidant activity, surpassing the standard Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Antibacterial and Anti-enzymatic Potential

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide demonstrated notable antibacterial and anti-enzymatic properties, supported by hemolytic activity data. One compound, in particular, showed effective inhibition of gram-negative bacterial strains (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Antimicrobial Activity and Quantum Calculations

The antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives was studied, and some compounds displayed notable antimicrobial activity. Computational calculations provided confirmation for the anticipated new compounds, suggesting their potential as antimicrobial agents (Fahim & Ismael, 2019).

Antiviral Activity

In the realm of antiviral research, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were synthesized and tested for their activity against tobacco mosaic virus. Two of these compounds exhibited certain levels of anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Cancer Immunotherapy

Research into Indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy identified N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide as a potent inhibitor. This compound showed promising results in structure-activity relationship studies, potentially aiding in the discovery of new IDO1 inhibitors (Peng, Liao, Tseng, Kuppusamy, Li, Chen, Fan, Wang, Wu, Hsueh, Chang, Lee, Shih, Shia, Yeh, Hung, Kuo, Song, & Wu, 2020).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O6S2/c1-16-4-6-17(7-5-16)24-29-25(37(31,32)20-11-8-18(27)9-12-20)26(35-24)36-15-23(30)28-21-13-10-19(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHFNVKASYJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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